

2-Chlorothionicotinamide chemical properties

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Compound of Interest

Compound Name: 2-Chlorothionicotinamide

CAS No.: 1240596-59-1

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An In-Depth Technical Guide to the Chemical Properties of **2-Chlorothionicotinamide**

Abstract

2-Chlorothionicotinamide is a halogenated pyridine derivative featuring a thioamide functional group. This dual functionality makes it a highly versatile and valuable building block in synthetic organic and medicinal chemistry. The thioamide group serves as a bioisostere for the amide bond, offering altered physicochemical properties such as improved metabolic stability and target interaction profiles. The chlorine atom at the 2-position of the pyridine ring is strategically placed, activating the ring for nucleophilic aromatic substitution (S_NAr) reactions. This allows for the facile introduction of a wide array of substituents, enabling the generation of diverse chemical libraries for drug discovery and materials science. This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, chemical reactivity, and potential applications of **2-Chlorothionicotinamide**, with a focus on the underlying chemical principles that govern its utility.

Synthesis and Manufacturing

The most direct and common route to **2-Chlorothionicotinamide** is the thionation of its corresponding amide precursor, 2-Chloronicotinamide. This transformation is typically achieved using specialized thionating agents.

Primary Synthesis Route: Thionation of 2-Chloronicotinamide

The conversion of the carbonyl group (C=O) of an amide to a thiocarbonyl group (C=S) is a cornerstone of sulfur chemistry. While several reagents can effect this change, Lawesson's Reagent (LR) is widely favored for its efficacy and relatively mild reaction conditions compared to alternatives like phosphorus pentasulfide (P₄S₁₀).^[1]

Causality of Reagent Choice: Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is preferred because it is soluble in many organic solvents, allowing for homogeneous reaction conditions at lower temperatures, often at room temperature in solvents like tetrahydrofuran (THF).^{[2][3]} The reaction mechanism involves the formation of a four-membered thioxaphosphetane intermediate. The thermodynamic driving force for the reaction is the formation of a very stable P=O bond in the by-product, which propels the conversion to the thioamide.^[1]

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloronicotinamide (Precursor) A robust method for synthesizing the starting amide from 2-chloro-3-cyanopyridine involves acid-catalyzed hydrolysis.^[4]

- To a three-necked flask, add concentrated sulfuric acid (400 mL).
- Carefully add 2-chloro-3-cyanopyridine (138 g, 1 mol) and stir until fully dissolved.
- Heat the mixture to 90°C and maintain with stirring for 2 hours.
- After cooling, slowly pour the reaction mixture into a vigorously stirred slurry of ammonia (1000 mL) and ice (1 kg).
- Collect the precipitated crude product by filtration.
- Wash the crude solid by stirring in ethyl acetate (1000 mL) for 1 hour, then filter to obtain the purified 2-chloronicotinamide as a white solid. A typical yield is around 98%.^[4]

Step 2: Thionation to 2-Chlorothionicotinamide This protocol is adapted from general procedures for thioamide synthesis using Lawesson's Reagent.^{[2][5]}

- In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Lawesson's Reagent (0.55 equivalents) in anhydrous tetrahydrofuran (THF). A significant volume of THF may be required for complete dissolution.
- Add a solution of 2-Chloronicotinamide (1.0 equivalent) in anhydrous THF to the Lawesson's Reagent solution at room temperature.
- Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC). Reactions are often complete within 30 minutes to a few hours.^[2]
- Once the starting material is consumed, remove the THF under reduced pressure.
- Perform an aqueous workup by partitioning the residue between water and an organic solvent like diethyl ether or ethyl acetate. This step is critical to remove phosphorus-containing byproducts.^[2]

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.
- Purify the resulting crude product by silica gel column chromatography to yield pure **2-Chlorothionicotinamide**.

Physicochemical and Spectroscopic Properties

The identity and purity of **2-Chlorothionicotinamide** are confirmed through a combination of physical measurements and spectroscopic analysis.

Physical Properties

Property	Value
Molecular Formula	C ₆ H ₅ ClN ₂ S
Molecular Weight	172.64 g/mol
Appearance	Typically a yellow to orange crystalline solid
Melting Point	Not widely reported, but expected to be a distinct solid
Solubility	Generally soluble in polar organic solvents like THF, DCM, and Acetone

Spectroscopic Characterization

Spectroscopic methods provide a fingerprint of the molecule, confirming the successful thionation and the integrity of the chloropyridine core.

- ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns (doublet, doublet of doublets) will be indicative of their relative positions. Two broad singlets corresponding to the thioamide N-H₂ protons will also be present, likely at a downfield shift.^{[6][7]}
- ¹³C NMR: The carbon NMR spectrum will display six signals. A key diagnostic peak is the thiocarbonyl carbon (C=S), which is significantly downfield, often in the range of δ 190-210

ppm, clearly distinguishing it from a standard amide carbonyl (typically δ 160-180 ppm).[8]

The five carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm).[9]

- **FT-IR Spectroscopy:** Infrared spectroscopy is invaluable for confirming the thionation. The most crucial observation is the disappearance of the strong C=O stretching band of the starting amide (approx. $1650-1680\text{ cm}^{-1}$) and the appearance of characteristic thioamide bands. These include the C=S stretch (Thioamide I band), which is weaker and appears at a lower frequency (approx. $1200-1250\text{ cm}^{-1}$), and N-H stretching bands around $3100-3400\text{ cm}^{-1}$.
- **Mass Spectrometry:** The mass spectrum will show a molecular ion peak (M^+) at $m/z \approx 172$. A characteristic isotopic pattern for the presence of one chlorine atom ($[M]^+$ and $[M+2]^+$ in an approximate 3:1 ratio) will be a definitive feature.

Chemical Reactivity and Mechanistic Insights

The reactivity of **2-Chlorothionicotinamide** is dominated by the interplay between the electron-deficient chloropyridine ring and the nucleophilic/coordinating thioamide group.

Nucleophilic Aromatic Substitution (S_NAr)

The chlorine atom at the 2-position of the pyridine ring is highly susceptible to displacement by nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate.

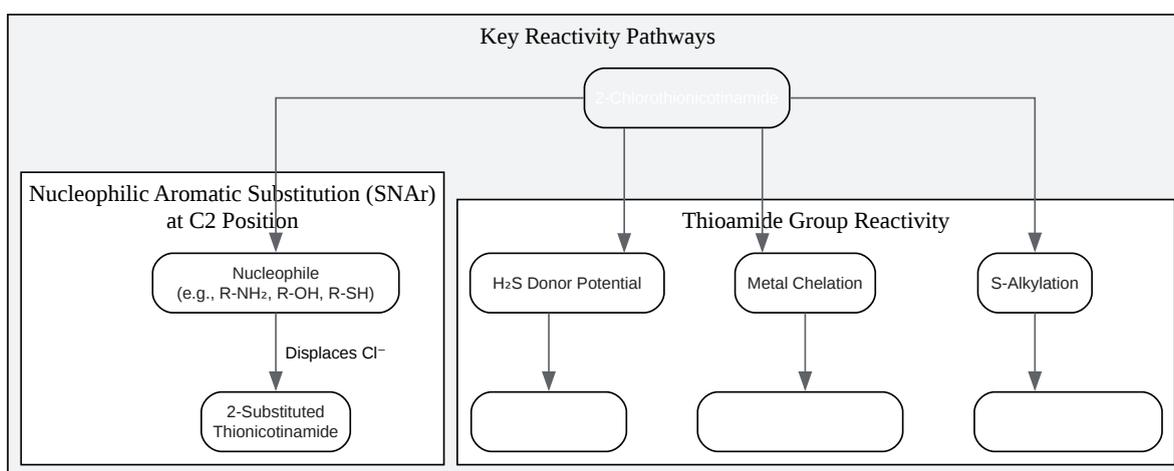
Mechanistic Rationale: The nitrogen atom within the pyridine ring is electron-withdrawing, which reduces the electron density of the entire aromatic system. This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions. When a nucleophile attacks the carbon bearing the chlorine atom, a negatively charged intermediate (a Meisenheimer complex) is formed. This intermediate is resonance-stabilized, with the negative charge being delocalized onto the electronegative ring nitrogen. This stabilization lowers the activation energy for the reaction, facilitating the substitution.[10][11]

Common nucleophiles used in S_NAr reactions with 2-chloropyridines include:

- Amines (primary and secondary)[12]
- Alkoxides and phenoxides

- Thiols and thiolates[13]

The reaction typically proceeds under thermal conditions or with base catalysis to generate a diverse range of 2-substituted nicotinamide or thionicotinamide derivatives.[14][15]



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Fig 2. Principal reactivity pathways of **2-Chlorothionicotinamide**.

Thioamide Group Reactivity

The thioamide functional group is not merely a passive spectator. It possesses its own rich chemistry:

- **Hydrogen Sulfide (H₂S) Donation:** Thioamides can act as hydrogen sulfide (H₂S) donors under certain physiological conditions. H₂S is now recognized as an important biological gasotransmitter, and compounds that can release it are of significant interest in pharmacology.[16][17]

- **Metal Chelation:** The soft sulfur atom of the thioamide is an excellent ligand for soft metal ions, making these compounds useful in coordination chemistry and as potential metal chelators in biological systems.^[16]
- **Alkylation and Cyclization:** The sulfur atom is nucleophilic and can be alkylated to form thioimide intermediates, which can then be used in subsequent reactions, such as the construction of sulfur-containing heterocycles like thiazoles.

Applications in Research and Drug Development

The unique combination of a reactive handle (the chlorine atom) and a biologically relevant functional group (the thioamide) makes **2-Chlorothionicotinamide** a privileged scaffold in medicinal chemistry.

- **Scaffold for Library Synthesis:** The reliable S_NAr chemistry allows for the parallel synthesis of large libraries of compounds. By reacting **2-Chlorothionicotinamide** with a diverse set of amines, alcohols, or thiols, researchers can rapidly generate novel chemical entities for high-throughput screening.
- **Bioisosteric Replacement:** In drug design, replacing an amide with a thioamide can profoundly impact a molecule's properties. Thioamides are generally more lipophilic, are weaker hydrogen bond acceptors but stronger hydrogen bond donors, and often exhibit increased resistance to enzymatic hydrolysis by proteases.^[16] This can lead to improved pharmacokinetic profiles and altered target-binding affinities.
- **Therapeutic Potential:** Thioamide-containing molecules have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.^{[18][19][20]} The 2-chloropyridine moiety itself is a common feature in many pharmaceuticals. The combination of these two pharmacophores suggests that derivatives of **2-Chlorothionicotinamide** are promising candidates for future drug development programs.

Safety and Handling

While specific toxicity data for **2-Chlorothionicotinamide** is not readily available, data from its precursor, 2-Chloronicotinamide, and related chloro-pyridines should be used to guide handling procedures.

- Hazard Classification (Anticipated): Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed, inhaled, or absorbed through the skin.
- Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

References

- Aav, R., & Kananathan, S. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. *Molecules*, 26(22), 7014. Available from: [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved February 4, 2026, from [\[Link\]](#)
- Google Patents. (2014). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. *Proceedings of the 2016 2nd International Conference on Energy, Materials and Chemical Engineering (EMCE 2016)*. Atlantis Press. Available from: [\[Link\]](#)
- Savin, K. A. (2016). Mechanochemical Synthesis of Thiolactams and other Thioamides Using Lawesson's Reagent. *ResearchGate*. Available from: [\[Link\]](#)
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. *Master Organic Chemistry*. Retrieved February 4, 2026, from [\[Link\]](#)
- Kashfi, K., & Olson, K. R. (2021). Chemistry of Hydrogen Sulfide—Pathological and Physiological Functions in Mammalian Cells. *Antioxidants*, 10(8), 1202. Available from: [\[Link\]](#)
- Sharma, R., et al. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. *European Journal of Medicinal Chemistry*, 273, 116558. Available from: [\[Link\]](#)

- ResearchGate. (n.d.). Table 2. 1 H-NMR and 13 C-NMR spectroscopic data for compounds 1-2. Retrieved February 4, 2026, from [\[Link\]](#)
- ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). Retrieved February 4, 2026, from [\[Link\]](#)
- ResearchGate. (n.d.). Chemically Reversible Reactions of Hydrogen Sulfide with Metal Phthalocyanines. Retrieved February 4, 2026, from [\[Link\]](#)
- DiVA. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved February 4, 2026, from [\[Link\]](#)
- ResearchGate. (n.d.). Thione Derivatives as Medicinally Important Compounds. Retrieved February 4, 2026, from [\[Link\]](#)
- Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved February 4, 2026, from [\[Link\]](#)
- Kimura, H., et al. (2020). Hydrogen Sulfide (H₂S)/Polysulfides (H₂Sn) Signalling and TRPA1 Channels Modification on Sulfur Metabolism. International Journal of Molecular Sciences, 21(23), 9124. Available from: [\[Link\]](#)
- Sharma, R., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC. Available from: [\[Link\]](#)
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved February 4, 2026, from [\[Link\]](#)
- ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives. Retrieved February 4, 2026, from [\[Link\]](#)
- Andrew Pounds. (2019). nucleophilic aromatic substitutions. YouTube. Retrieved February 4, 2026, from [\[Link\]](#)
- Zhao, Y., et al. (2015). Hydrogen sulfide (H₂S) releasing agents: chemistry and biological applications. Chemical Communications, 51(54), 10921-10935. Available from: [\[Link\]](#)

- Lee, J., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. *European Journal of Medicinal Chemistry*, 164, 585-606. Available from: [\[Link\]](#)
- Preprints.org. (2025). The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved February 4, 2026, from [\[Link\]](#)
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 4, 2026, from [\[Link\]](#)
- Um, I. H., & Bunce, E. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. *Organic & Biomolecular Chemistry*, 12(29), 5485-5494. Available from: [\[Link\]](#)
- Google Patents. (2020). CN110734398A - A kind of new preparation method of 2-chloronicotinic acid.
- Kieber-Emmons, M. T., et al. (2014). Chemically reversible reactions of hydrogen sulfide with metal phthalocyanines. *Inorganic Chemistry*, 53(16), 8634-8643. Available from: [\[Link\]](#)
- Chegg. (2019). Solved The ¹H NMR, ¹³C NMR, mass and IR spectra of compound. Retrieved February 4, 2026, from [\[Link\]](#)
- ResearchGate. (n.d.). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. Retrieved February 4, 2026, from [\[Link\]](#)

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Sources

- 1. Lawesson's Reagent [\[organic-chemistry.org\]](http://organic-chemistry.org)
- 2. Article | ChemSpider Synthetic Pages [\[cssp.chemspider.com\]](http://cssp.chemspider.com)
- 3. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)

- [4. 2-Chloronicotinamide synthesis - chemicalbook \[chemicalbook.com\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. preprints.org \[preprints.org\]](#)
- [8. chem.libretexts.org \[chem.libretexts.org\]](#)
- [9. umu.diva-portal.org \[umu.diva-portal.org\]](#)
- [10. masterorganicchemistry.com \[masterorganicchemistry.com\]](#)
- [11. chem.libretexts.org \[chem.libretexts.org\]](#)
- [12. m.youtube.com \[m.youtube.com\]](#)
- [13. penandprosperity.vgcet.com \[penandprosperity.vgcet.com\]](#)
- [14. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press \[atlantis-press.com\]](#)
- [15. researchgate.net \[researchgate.net\]](#)
- [16. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. Hydrogen sulfide \(H₂S\) releasing agents: chemistry and biological applications - Chemical Communications \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [18. Thioamides in medicinal chemistry and as small molecule therapeutic agents \[pubmed.ncbi.nlm.nih.gov\]](#)
- [19. researchgate.net \[researchgate.net\]](#)
- [20. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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